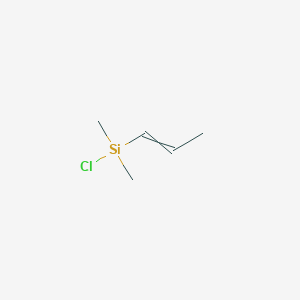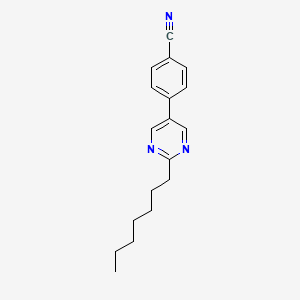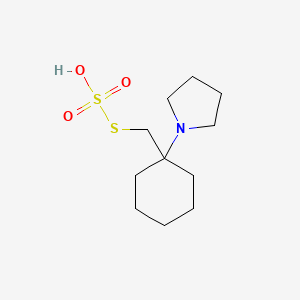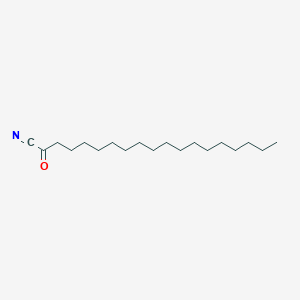
(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride typically involves the reaction of 2-methylpiperidine with 2-phenylpropanal under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the iminium ion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in organic synthesis and medicinal chemistry.
Piperine: An alkaloid found in black pepper with known antioxidant and anti-inflammatory properties.
Piperacillin: A penicillin antibiotic used to treat bacterial infections.
Uniqueness
(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride stands out due to its unique structural features, which confer specific reactivity and potential biological activities
特性
CAS番号 |
63776-15-8 |
|---|---|
分子式 |
C15H22ClN |
分子量 |
251.79 g/mol |
IUPAC名 |
2-methyl-1-(2-phenylpropylidene)piperidin-1-ium;chloride |
InChI |
InChI=1S/C15H22N.ClH/c1-13(15-9-4-3-5-10-15)12-16-11-7-6-8-14(16)2;/h3-5,9-10,12-14H,6-8,11H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
WRNTYLHTVXFEGF-UHFFFAOYSA-M |
正規SMILES |
CC1CCCC[N+]1=CC(C)C2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
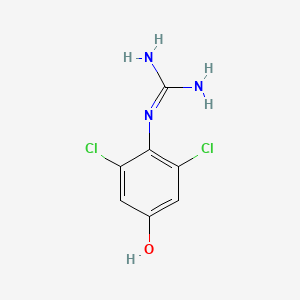
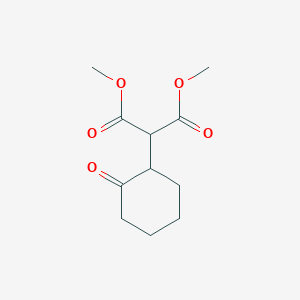

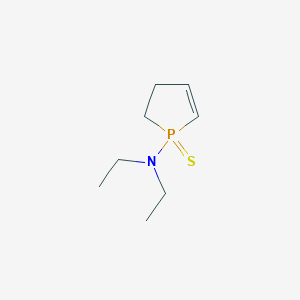
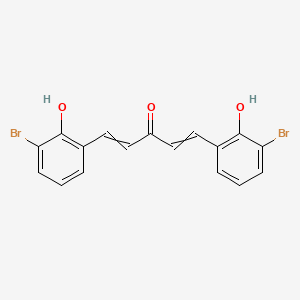

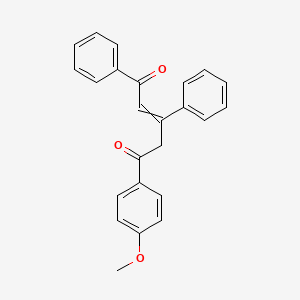
![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)
![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)
